3,5-Dimethoxybenzoic acid chemical properties
3,5-Dimethoxybenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethoxybenzoic Acid
Introduction
3,5-Dimethoxybenzoic acid (DMBA), CAS No. 1132-21-4, is a substituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its molecular architecture, characterized by a benzene ring functionalized with a carboxylic acid group and two meta-positioned methoxy groups, provides a unique combination of reactivity, rigidity, and electronic properties.[1][2] These features make it an indispensable intermediate in the development of pharmaceuticals, high-performance polymers, and other fine chemicals.[1][3][4] This guide offers a comprehensive exploration of the core chemical and physical properties of DMBA, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, reactivity, synthetic protocols, and safety considerations, providing a holistic view grounded in established scientific data.
Physicochemical and Thermochemical Properties
The physical and thermodynamic properties of DMBA are fundamental to its application in experimental and industrial settings, dictating its handling, solubility, and thermal stability.[1] The compound typically appears as a white to off-white crystalline powder.[2]
Table 1: General and Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 1132-21-4 | [1][5] |
| Molecular Formula | C₉H₁₀O₄ | [1][6] |
| Molecular Weight | 182.17 g/mol | [1][6] |
| IUPAC Name | 3,5-dimethoxybenzoic acid | [1][6] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)O)OC | [6][7] |
| InChI Key | IWPZKOJSYQZABD-UHFFFAOYSA-N | [6][8] |
Table 2: Thermodynamic and Solubility Properties
| Property | Value | Unit | Source(s) |
| Melting Point | 178 - 185 | °C | [1][2][5] |
| Boiling Point (est.) | 275.56 | °C | [1][9] |
| pKa | 3.96 ± 0.10 | [1][9] | |
| Standard Enthalpy of Combustion (ΔcH°solid) | -4246.7 ± 0.90 | kJ/mol | [10][11] |
| Standard Enthalpy of Formation (ΔfH°solid) | -724.00 ± 1.50 | kJ/mol | [10][11] |
| Solubility | Insoluble in water; Soluble in ethanol and ether. | [1] |
The solubility of 3,5-dimethoxybenzoic acid in ethanol has been shown to increase with temperature.[12][13] This temperature-dependent solubility is a critical parameter for purification via recrystallization and for conducting reactions in solution.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3,5-Dimethoxybenzoic Acid.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy : The proton NMR spectrum provides unambiguous signals for the different types of protons in the molecule. The six protons of the two equivalent methoxy groups (-OCH₃) are expected to appear as a sharp singlet. The aromatic protons at the C2, C4, and C6 positions will present as distinct signals in the aromatic region, with their chemical shifts and coupling patterns influenced by the neighboring functional groups.[1]
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the carbon framework. Key signals correspond to the carboxyl carbon (C=O), the two aromatic carbons attached to the methoxy groups, the remaining aromatic carbons, and the carbon of the methoxy groups.[1]
Infrared (IR) Spectroscopy
The IR spectrum of DMBA is characterized by several key absorption bands that confirm its functional groups:
-
A broad O-H stretching band from the carboxylic acid group.
-
A sharp, strong C=O stretching band characteristic of the carbonyl in the carboxylic acid.
-
C-O stretching bands associated with the methoxy and carboxylic acid groups.
-
C-H stretching and bending vibrations from the aromatic ring and methoxy groups.
Mass Spectrometry (MS)
Mass spectrometry data is used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ corresponding to the exact mass of C₉H₁₀O₄ would be observed, along with characteristic fragmentation patterns resulting from the loss of groups like -OH, -COOH, or -OCH₃.
Chemical Reactivity and Synthetic Applications
The chemical behavior of DMBA is governed by its three functional components: the carboxylic acid, the two methoxy groups, and the aromatic ring.[1]
-
Carboxylic Acid Group : This group undergoes standard reactions such as esterification (reaction with alcohols), amidation (reaction with amines), and reduction to the corresponding alcohol (3,5-dimethoxybenzyl alcohol).[1][2] A common and highly efficient method to enhance its reactivity is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), which can then readily react with nucleophiles.[14]
-
Aromatic Ring : The two electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution. However, their meta-positioning relative to each other and the electron-withdrawing carboxylic acid group directs the regioselectivity of these reactions.[1]
DMBA is a crucial reactant in the synthesis of a wide array of more complex molecules, including:
-
Pharmaceuticals : It serves as a key intermediate in the synthesis of anti-inflammatory, anti-cancer, and pain relief agents.[3][15]
-
Dendrimers : The derivative 3,5-dihydroxybenzoic acid (formed by demethylation) is a classic AB₂-type monomer used to construct highly branched dendrimers for applications in drug delivery and nanotechnology.[16]
-
High-Performance Polymers : Incorporation of the rigid aromatic core of DMBA into polyesters and resins can enhance their thermal stability and mechanical strength.[4][16]
-
Specialty Chemicals : It is used to synthesize compounds like 5,7-Dimethoxy-3,4-diphenylisocoumarin and can act as a ligand in the formation of lanthanide complexes.[5][9][17]
Experimental Protocols
The following protocols describe validated methods for the synthesis of DMBA and its subsequent conversion to an amide, illustrating its practical utility.
Protocol: Synthesis of 3,5-Dimethoxybenzoic Acid
This protocol details a common laboratory synthesis involving the methylation of 3,5-dihydroxybenzoic acid.[1][18] The causality behind this choice is the high efficiency of Williamson ether synthesis under these conditions, where the phenoxide ions formed in situ act as potent nucleophiles towards the methylating agent.
Materials:
-
3,5-Dihydroxybenzoic acid (1.54 g, 10 mmol)
-
Acetone (20 mL)
-
Potassium carbonate (K₂CO₃), anhydrous (4.14 g, 30 mmol)
-
Dimethyl sulfate ((CH₃)₂SO₄) (3.5 mL)
-
30% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in 20 mL of acetone.
-
Add potassium carbonate to the solution at room temperature with stirring. This base is crucial for deprotonating the phenolic hydroxyl groups to form the more nucleophilic phenoxides.
-
Carefully add dimethyl sulfate dropwise to the mixture.
-
Heat the reaction mixture to 55°C and allow it to reflux overnight. Refluxing ensures the reaction proceeds to completion.
-
After cooling, remove the acetone under reduced pressure.
-
Add 30 mL of water to the residue. Adjust the pH to 14 by adding 30% NaOH solution.
-
Heat the basic solution to 75°C for 4 hours. This step is critical to hydrolyze any ester byproducts that may have formed, ensuring a pure carboxylic acid product.
-
Cool the mixture to room temperature.
-
Slowly acidify the solution with concentrated HCl until the pH is approximately 6. This protonates the carboxylate, causing the desired product to precipitate.
-
Filter the resulting white solid, wash thoroughly with cold water, and dry to obtain 3,5-Dimethoxybenzoic Acid.[16][18] A yield of 98% has been reported for this procedure.[18]
Protocol: Synthesis of 3,5-Dimethoxybenzamide via Acid Chloride
This two-step protocol demonstrates the activation of the carboxylic acid to facilitate amidation, a common sequence in drug development.[14]
Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride
-
Reaction Setup : Suspend 3,5-dimethoxybenzoic acid (1 equivalent) in toluene in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Reagent Addition : Add thionyl chloride (1.5 equivalents) dropwise at room temperature. A catalytic amount of DMF can accelerate the reaction.
-
Reaction : Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours until gas evolution (SO₂ and HCl) ceases.
-
Isolation : Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3,5-dimethoxybenzoyl chloride, which is often used directly in the next step.[14]
Step 2: Amidation
-
Reaction Setup : Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane) and cool in an ice bath.
-
Reagent Addition : Add an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent dropwise.
-
Reaction : Allow the reaction to stir while warming to room temperature.
-
Work-up : Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Concentrate the solution under reduced pressure and purify the crude 3,5-dimethoxybenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water).[14]
Safety and Handling
3,5-Dimethoxybenzoic acid is classified as an irritant.[6]
-
Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Handling : Wash hands thoroughly after handling. Use in a well-ventilated area and avoid creating dust. Keep containers tightly closed.[19]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and clothing. If dust is generated, use a NIOSH-approved respirator (e.g., N95 dust mask).[5][19]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2][19]
Conclusion
3,5-Dimethoxybenzoic acid is a cornerstone intermediate with a well-defined chemical profile. Its unique substitution pattern provides a balance of reactivity and stability, making it a highly adaptable building block. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reaction pathways—as detailed in this guide—is essential for leveraging its full potential in the synthesis of advanced materials, complex pharmaceutical agents, and other high-value specialty chemicals.
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Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]
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